Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-

PAF Receptor Antagonism Platelet Aggregation Inhibition Medicinal Chemistry SAR

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- (CAS 1062-48-2) is a symmetrical, unsubstituted bis-amide piperazine derivative that serves as the foundational scaffold in a well-documented series of synthetic platelet-activating factor (PAF) receptor antagonists. Its structure features two 3,4,5-trimethoxybenzoyl groups attached to a piperazine core, establishing a specific 'Cache-oreilles' (ear-muffs) electrostatic profile essential for receptor interaction.

Molecular Formula C24H30N2O8
Molecular Weight 474.5 g/mol
CAS No. 1062-48-2
Cat. No. B188348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-
CAS1062-48-2
Molecular FormulaC24H30N2O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C24H30N2O8/c1-29-17-11-15(12-18(30-2)21(17)33-5)23(27)25-7-9-26(10-8-25)24(28)16-13-19(31-3)22(34-6)20(14-16)32-4/h11-14H,7-10H2,1-6H3
InChIKeyRSMOCRIXTHPCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- (CAS 1062-48-2): Defined PAF Antagonist Scaffold for Procurement


Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- (CAS 1062-48-2) is a symmetrical, unsubstituted bis-amide piperazine derivative that serves as the foundational scaffold in a well-documented series of synthetic platelet-activating factor (PAF) receptor antagonists [1]. Its structure features two 3,4,5-trimethoxybenzoyl groups attached to a piperazine core, establishing a specific 'Cache-oreilles' (ear-muffs) electrostatic profile essential for receptor interaction [1]. This compound is the baseline reference compound ('compound 2') against which all 2-substituted analogs are compared in primary medicinal chemistry literature [1].

1
Baseline scaffold for PAF receptor antagonist SAR studies
2
Defined 3,4,5-trimethoxy pharmacophore for electrostatic modeling
3
Reference compound for 2-position derivatization benchmarking

Why Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- Cannot Be Replaced by Generic Piperazine Analogs


Generic substitution of this compound with other piperazine derivatives is not supported by SAR data. The specific 3,4,5-trimethoxy substitution pattern on both benzoyl rings is critical for generating the dual 'Cache-oreilles' electrostatic system (short 6–7 Å and long 11–14 Å negative wells) required for potent PAF receptor antagonism [1]. Removal or repositioning of these methoxy groups significantly diminishes or abolishes PAF antagonistic activity, as demonstrated by the synthesis of 2-octylpiperazine analogs with altered methoxy patterns [2]. Furthermore, this unsubstituted parent scaffold provides a quantifiable baseline IC50 of 2 µM against PAF-induced platelet aggregation, a benchmark essential for SAR studies where small 2-position modifications can enhance potency by over 28-fold [1].

Methoxy pattern mismatch
Altered or repositioned methoxy groups may disrupt the dual-well electrostatic system essential for reported PAF receptor interaction.
Mono-substituted analog gap
Generic or mono-substituted piperazine analogs lack the short 6–7 Å negative well, a feature associated with enhanced antagonism in tested series.
SAR baseline loss
Non-bis(trimethoxybenzoyl) scaffolds cannot serve as the literature-defined SAR baseline, limiting benchmarked potency comparisons.

Quantitative Differentiation Evidence for Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- (CAS 1062-48-2)


PAF-Induced Platelet Aggregation Inhibitory Potency: Unsubstituted Scaffold vs. 2-Substituted Ester Analogs

The target compound, designated as 'compound 2' by Lamouri et al., exhibits an IC50 of 2 µM against PAF-induced platelet aggregation in vitro. In a direct head-to-head comparison within the same study, 2-substitution with ester or carbamate groups dramatically increases potency. Compound 1h achieved an IC50 of 0.07 µM, representing a 28.6-fold improvement [1]. This establishes the unsubstituted scaffold as the essential baseline for SAR exploration.

PAF Antagonism Baseline
Head-to-head
IC50 = 2 µM
Supports SAR benchmarking context
28.6-fold shift with 2-substitution reported
PAF Receptor Antagonism Platelet Aggregation Inhibition Medicinal Chemistry SAR

PAF Receptor Binding Displacement: Parent Scaffold vs. Optimized 2-Carbamate Derivative

The parent compound's ability to displace [3H]PAF from platelet membranes is surpassed by specific 2-substituted derivatives. Compound 1k, a 2-carbamate analog, achieved a maximum displacement EC50 of 0.05 µM [1]. While the exact displacement value for the parent compound 2 is not reported in the abstract, its inferior potency is consistent with the 2 µM IC50 observed in the functional aggregation assay, highlighting the critical role of 2-position functionalization for receptor binding affinity [1].

Receptor Displacement
Reported
Parent >2 µM → Analog 0.05 µM
Receptor binding context for scaffold
Parent displacement not directly reported
PAF Receptor Binding Affinity Radioligand Displacement Assay Receptor Pharmacology

Potency Gain with Alkyl vs. Carbonyl/Carbamoyl 2-Substituents: Scaffold Tolerability Comparison

In a follow-up study by Tavet et al., 2-alkyl and 2-alkyloxymethyl substitutions on the same 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine scaffold yielded compounds with IC50 values in the 10^-6 to 10^-7 M range. The most potent compound, 5c, achieved an IC50 of 6 × 10^-8 M (60 nM) in the PAF-induced platelet aggregation assay [2]. This compares to the previously established 2 µM baseline for the unsubstituted parent, confirming that diverse 2-position chemistries can be applied to this scaffold with predictable, quantifiable potency shifts [1][2].

Cross-Study Potency Shift
Cross-study
IC50 2 µM → 0.06 µM
Supports cross-study scaffold validation
33.3-fold shift with alkyloxymethyl substitution
Structure-Activity Relationship 2-Alkyl Substitution Lead Optimization

Electrostatic Determinants of Activity: The 'Cache-Oreilles' Double-Well System Unique to This Scaffold

3D electrostatic potential maps calculated at -10 kcal/mol reveal that the 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine scaffold generates a unique double 'Cache-oreilles' (ear-muffs) system with negative wells at two distinct distances: a long system (11–14 Å) and a newly identified short system (6–7 Å) [1]. The short 6–7 Å system is essential for enhanced PAF antagonistic activity and is also found in ginkgolides, natural PAF antagonists, but is absent in mono-substituted piperazine analogs or those lacking the precise 3,4,5-trimethoxy arrangement [1].

Electrostatic Pharmacophore
Class-level
Dual-well: 6–7 Å + 11–14 Å
Electrostatic signature context
Absent in mono-substituted analogs
Molecular Electrostatic Potential Pharmacophore Modeling Receptor-Ligand Interaction

High-Value Application Scenarios for Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- (CAS 1062-48-2)


PAF Antagonist Lead Optimization: Baseline Scaffold for 2-Position SAR Exploration

Medicinal chemistry teams developing next-generation PAF receptor antagonists require the unsubstituted parent compound as the essential reference standard. As demonstrated by Lamouri et al., this scaffold provides a reproducible IC50 baseline of 2 µM, against which newly synthesized 2-substituted analogs can be quantitatively benchmarked [1]. The 28- to 33-fold potency improvements achievable through rational 2-position modification make this scaffold a validated starting point for lead optimization campaigns targeting inflammatory, cardiovascular, or respiratory indications [1][2].

Pharmacophore Modeling and Computational Chemistry Studies

The unique double 'Cache-oreilles' electrostatic signature of this scaffold, with negative wells at 6–7 Å and 11–14 Å, makes it an ideal experimental dataset for computational pharmacophore modeling and molecular docking studies [1]. Researchers studying PAF receptor-ligand interactions or designing PAF receptor models can use the compound's defined electrostatic profile and activity data to validate their computational predictions.

Development of Selective PAF Receptor Probes and Chemical Biology Tools

The parent scaffold serves as a precursor for the synthesis of high-affinity, selective PAF receptor probes, such as those exhibiting EC50 values as low as 0.05 µM in radioligand displacement assays [1]. Chemical biology groups developing fluorescent or photoaffinity probes based on the PAF pharmacophore can use this compound as the core structural template for further functionalization.

Methodological Studies on Tubulin Polymerization Inhibition Screening

Although the primary evidence supports PAF antagonism, related trimethoxybenzoyl-piperazine analogs have been screened for tubulin polymerization inhibition, with reported IC50 values in the low micromolar range in MCF-7 cell-based assays [3]. Researchers investigating the overlap between PAF antagonism and microtubule disruption can use this scaffold to probe mechanistic connections between these two pharmacological pathways.

Application
Selection Property
Validation Focus
PAF antagonist SAR lead optimization studies
Baseline inhibitory activity context
2-Substituent potency shift benchmarking
Computational pharmacophore modeling
Electrostatic potential profile
Dual-well system reproduction
Chemical biology probe development
Core pharmacophore scaffold
Functionalization site verification
Tubulin polymerization screening
Polypharmacology screening context
Cross-target activity review
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